molecular formula C10H22Cl2N2O2 B2607223 tert-Butyl Piperazin-1-yl-acetate dihydrochloride CAS No. 827614-56-2

tert-Butyl Piperazin-1-yl-acetate dihydrochloride

Cat. No. B2607223
CAS RN: 827614-56-2
M. Wt: 273.2
InChI Key: JNPMEYOZRVPYPP-UHFFFAOYSA-N
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Description

“tert-Butyl Piperazin-1-yl-acetate dihydrochloride” is a chemical compound with the molecular formula C10H20N2O2•2HCl . It has a molecular weight of 273.2 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “tert-Butyl Piperazin-1-yl-acetate dihydrochloride” is 1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

“tert-Butyl Piperazin-1-yl-acetate dihydrochloride” is a solid . It has a molecular weight of 273.2 and a molecular formula of C10H20N2O2•2HCl . It has a flash point of 72/0.15mm .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and characterization of tert-butyl piperazin-1-yl-acetate derivatives have been widely studied. For example, one study focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, followed by spectroscopic and X-ray diffraction studies for characterization (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • The biological evaluation of tert-butyl piperazin-1-yl-acetate derivatives is another area of interest. In a study, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate were synthesized and characterized, followed by antibacterial and antifungal activity assessment (Kulkarni et al., 2016).

In Vitro Inhibitory Activity

  • Derivatives have been evaluated for their in vitro inhibitory activity against targets like Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase, which are relevant in conditions like Alzheimer’s disease. Molecular docking studies and ADME profiles were also assessed (Celik et al., 2020).

Antitumor Activity

  • Research has been conducted on the synthesis and evaluation of tert-butyl piperazin-1-yl-acetate derivatives as inhibitors of cancer cell proliferation, such as in breast cancer models (Kumar et al., 2007).

Pharmacological Evaluation

  • Novel piperazine derivatives like tert-butyl piperazin-1-yl-acetate have been synthesized and evaluated for their pharmacological properties, including their potential as antipsychotic agents (Chavez-Eng et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H319 and H335 , which indicate that it causes serious eye irritation and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMEYOZRVPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002875
Record name tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827614-56-2
Record name tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
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